Indeno(1,2-b)pyridin-5-one, 8-hydroxy-7-methoxy-4-methyl-
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Overview
Description
8-Hydroxy-7-methoxy-4-methyl-5H-indeno[1,2-b]pyridin-5-one is a member of phenols and a member of methoxybenzenes. It has a role as a metabolite.
Scientific Research Applications
Synthesis and Biological Activities
Indeno[1,2-b]pyridin derivatives have been synthesized and studied for their biological activities. A significant study involved the synthesis of 2‐amino‐4‐(phenylsubstituted)‐5H‐indeno[1,2‐b]pyridine‐3‐carbonitrile derivatives through a sequential multicomponent reaction. These compounds, particularly compound 10, exhibited notable antiproliferative and antimetastatic activities against human prostate cancer cell lines such as PC‐3 and LNCaP. The study emphasized the importance of the presence of two methoxy groups at specific positions and a 4‐hydroxy‐3‐methoxy phenyl substitution pattern for exerting these biological activities (Charris et al., 2021).
Chemical Synthesis Methods
There are various methods developed for the synthesis of indeno[1,2-b]pyridin derivatives. One study focused on regioselective three-component synthesis of novel indeno[1,2-b]-pyrazolo[4,3-e]pyridines-fused derivatives. This synthesis involved a simple methodology using benzaldehydes, indanedione, and the appropriate aminoheteroaryl compound (Quiroga et al., 2008). Another study presented a green approach to the synthesis of biologically important indeno[2,1‐e]pyrazolo[5,4‐b]pyridines via multi-component reactions in water under microwave irradiation. This method was highlighted for its environmental friendliness and operational simplicity (Shi et al., 2008).
Antitumor Activities
Indeno[1,2-b]pyridin derivatives have also been explored for their antitumor activities. A study synthesized two novel compounds, 1-methyl-5-(4-dimethylaminobenzylidene)-5H-indeno[1,2-b]pyridine-5-ium trifate and 5-methyl-11-(4-dimethylaminobenzylidene)-11H-indeno[1,2-b]quinolin-5-ium trifate, from 1-indanone. These compounds were tested against cancer cell lines HEP-2 and K562, demonstrating potent anticancer activities (Yong-ming, 2010).
Properties
CAS No. |
122890-42-0 |
---|---|
Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
8-hydroxy-7-methoxy-4-methylindeno[1,2-b]pyridin-5-one |
InChI |
InChI=1S/C14H11NO3/c1-7-3-4-15-13-8-5-10(16)11(18-2)6-9(8)14(17)12(7)13/h3-6,16H,1-2H3 |
InChI Key |
MAADJTUAJPSECP-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC=C1)C3=CC(=C(C=C3C2=O)OC)O |
Canonical SMILES |
CC1=C2C(=NC=C1)C3=CC(=C(C=C3C2=O)OC)O |
122890-42-0 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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